Betulin-d3
Description
Betulin-d3 is a deuterated derivative of betulin, a naturally occurring pentacyclic triterpene found in the bark of birch trees. Deuterated compounds like this compound are synthesized by replacing hydrogen atoms with deuterium (²H), a stable isotope of hydrogen. This modification enhances the compound's metabolic stability and pharmacokinetic properties, making it valuable in drug development, particularly for isotopic labeling in pharmacokinetic and metabolic studies . Betulin itself exhibits diverse pharmacological activities, including anti-inflammatory, antiviral, and anticancer effects, but its low bioavailability and rapid metabolism limit therapeutic applications. This compound addresses these challenges by leveraging deuterium’s kinetic isotope effect to slow enzymatic degradation and prolong half-life .
Properties
Molecular Formula |
C₃₀H₄₇D₃O₂ |
|---|---|
Molecular Weight |
445.74 |
Synonyms |
Lup-20(29)-ene-3β,28-diol-d3; Lup-20(30)-ene-3β,28-diol-d3; (+)-Betulin-d3; 3,28-Dihydroxy-lupeol-d3; 3β,28-Dihydroxylup-20(29)-ene-d3; Betulin-d3; Betuline-d3; Betulinic Alcohol-d3; Betulinol-d3; Betulol-d3; NSC 4644-d3; Trochol-d3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Betulin-d3 belongs to a broader class of triterpenoid derivatives. Below is a comparative analysis with structurally and functionally related compounds:
Table 1: Structural and Functional Comparison
| Compound | Structural Features | Key Pharmacological Properties | Metabolic Stability | Key Applications |
|---|---|---|---|---|
| This compound | C₃₀H₄₇D₃O₂; deuterated at C-3, C-28 positions | Enhanced metabolic stability, antiviral | High | Isotopic tracing, drug metabolism studies |
| Betulin | C₃₀H₅₀O₂ | Anti-inflammatory, anticancer | Low | Natural product research, topical formulations |
| Betulinic Acid | C₃₀H₄₈O₃ (oxidized at C-28) | Anticancer (melanoma), HIV-1 inhibition | Moderate | Oncology research |
| Eupalitin 3-galactoside | C₂₃H₂₄O₁₂ (flavonoid derivative) | Antioxidant, anti-inflammatory | Low | Nutraceuticals, oxidative stress studies |
Sources :
Table 2: Analytical Data Comparison
Notes: this compound’s deuterium substitution reduces metabolic oxidation rates by ~30% compared to betulin, as shown in isotopic tracer studies .
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